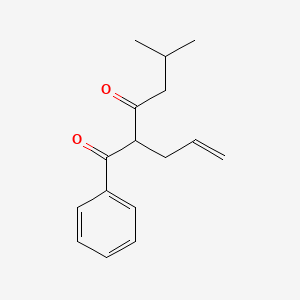
1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- is an organic compound with the molecular formula C16H20O2 It is a derivative of hexanedione, characterized by the presence of a phenyl group and a propenyl group attached to the hexanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of 5-methyl-1-phenyl-1,3-hexanedione with propenyl derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and propenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can undergo keto-enol tautomerism, which allows it to participate in various chemical reactions. The presence of the phenyl and propenyl groups enhances its reactivity and ability to form stable intermediates. These properties make it a valuable compound in synthetic chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexanedione, 5-methyl-1-phenyl-: Similar structure but lacks the propenyl group.
1-Phenyl-1,2-hexanedione: Similar structure but with different positioning of the carbonyl groups.
Uniqueness
1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- is unique due to the presence of both phenyl and propenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61666-10-2 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-methyl-1-phenyl-2-prop-2-enylhexane-1,3-dione |
InChI |
InChI=1S/C16H20O2/c1-4-8-14(15(17)11-12(2)3)16(18)13-9-6-5-7-10-13/h4-7,9-10,12,14H,1,8,11H2,2-3H3 |
InChI Key |
ONAOQSVZGXALEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(CC=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


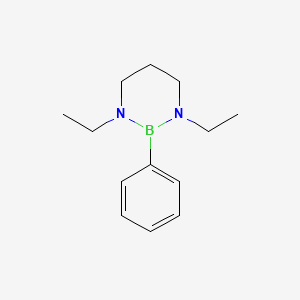
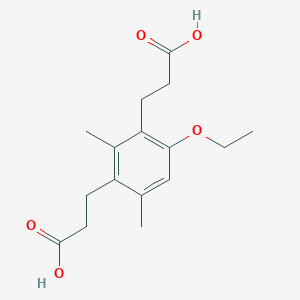
![5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate](/img/structure/B14558839.png)
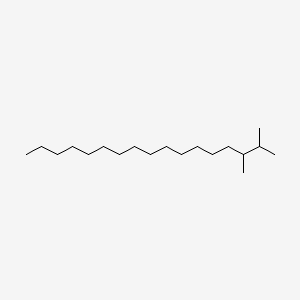
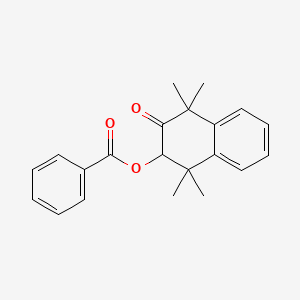
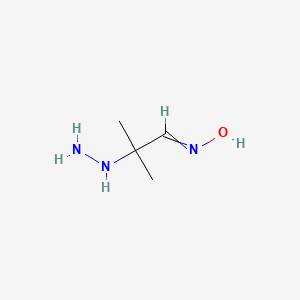
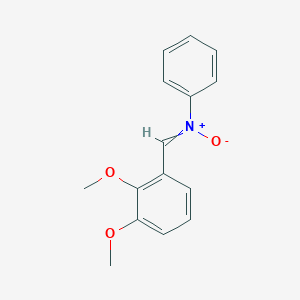
![11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid](/img/structure/B14558882.png)
![Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate](/img/structure/B14558883.png)
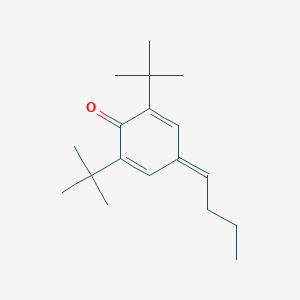
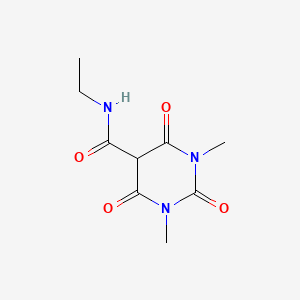
![2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14558897.png)
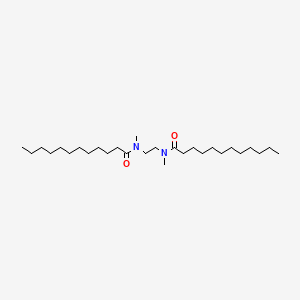
![(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole](/img/structure/B14558914.png)
